4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium
Description
The compound 4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium is a complex organic molecule featuring:
- A pyrimidinone core with sulfanylidene and oxido groups at positions 2 and 4, respectively.
- A 1,3-dibutyl substitution on the pyrimidinone ring, enhancing lipophilicity.
- A conjugated penta-2,4-dienylidene linker connecting the pyrimidinone to a 3-methyl-5-oxopyrazole moiety.
- A benzenesulfonate group linked to the pyrazole, contributing to solubility and ionic properties.
- A triethylazanium counterion, which stabilizes the sulfonate group and modulates bioavailability .
Synthesis and Applications: The compound is synthesized via multi-step reactions involving condensation of pyrimidinone precursors with pyrazole intermediates, followed by sulfonation and ion exchange.
Properties
IUPAC Name |
4-[(4E)-4-[(2E,4E)-5-(1,3-dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O6S2.2C6H15N/c1-4-6-17-29-24(32)23(25(33)30(27(29)38)18-7-5-2)12-10-8-9-11-22-19(3)28-31(26(22)34)20-13-15-21(16-14-20)39(35,36)37;2*1-4-7(5-2)6-3/h8-16,32H,4-7,17-18H2,1-3H3,(H,35,36,37);2*4-6H2,1-3H3/b9-8+,12-10+,22-11+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFILNXDTNMARW-HTSCOBMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=S)CCCC)C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-].CC[NH+](CC)CC.CC[NH+](CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=O)N(C1=S)CCCC)/C=C/C=C/C=C/2\C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)[O-].CC[NH+](CC)CC.CC[NH+](CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Uniqueness and Functional Implications
Pyrimidinone vs. Thiazolidinone Cores: The target’s pyrimidinone core provides a rigid, planar structure favorable for π-π stacking in enzyme binding, whereas thiazolidinones (e.g., ) exhibit greater conformational flexibility, enhancing antimicrobial activity . The 1,3-dibutyl groups on the pyrimidinone improve membrane permeability compared to smaller alkyl substituents in thiazolidinones .
Sulfonate-Triethylazanium vs. Ester Groups :
- The sulfonate-triethylazanium moiety increases water solubility and ionic stability, unlike ethyl or benzyl esters in compounds like and , which rely on ester hydrolysis for activation .
Limitations and Contradictions
- Bulkiness vs. Bioactivity : The 1,3-dibutyl groups may cause steric hindrance, reducing binding affinity compared to smaller substituents in pyrazolones () .
- Counterion Effects : While triethylazanium improves solubility, it may also increase off-target interactions compared to neutral esters () .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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